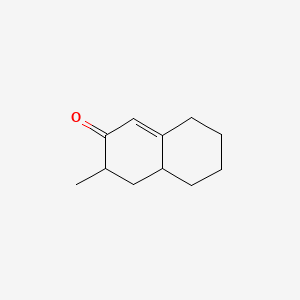
2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4a,5,6,7,8-Hexahydro-3-methylnaphthalene-2(3H)-one is an organic compound belonging to the class of naphthalenes. This compound is characterized by its hexahydro structure, indicating that it is a partially hydrogenated derivative of naphthalene. The presence of a ketone group at the 2-position and a methyl group at the 3-position further defines its chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4a,5,6,7,8-Hexahydro-3-methylnaphthalene-2(3H)-one can be achieved through several synthetic routes. One common method involves the hydrogenation of 3-methylnaphthalene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The reaction conditions typically include a hydrogen pressure of 50-100 psi and a temperature range of 100-150°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These processes utilize fixed-bed reactors loaded with a hydrogenation catalyst. The reaction parameters are optimized to achieve high yield and selectivity for the desired product.
Chemical Reactions Analysis
Types of Reactions
4,4a,5,6,7,8-Hexahydro-3-methylnaphthalene-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Br2 in carbon tetrachloride (CCl4), Cl2 in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of 3-methyl-2-naphthoic acid.
Reduction: Formation of 3-methyl-2-naphthalenol.
Substitution: Formation of 3-bromo-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone.
Scientific Research Applications
4,4a,5,6,7,8-Hexahydro-3-methylnaphthalene-2(3H)-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of 4,4a,5,6,7,8-Hexahydro-3-methylnaphthalene-2(3H)-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The compound’s hydrophobic nature allows it to interact with lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
3-Methylnaphthalene: Lacks the hexahydro structure and ketone group.
Tetralin (1,2,3,4-Tetrahydronaphthalene): Similar hydrogenated structure but lacks the methyl and ketone groups.
2-Acetyl-6-methylnaphthalene: Contains a ketone group but differs in the position and presence of additional functional groups.
Uniqueness
4,4a,5,6,7,8-Hexahydro-3-methylnaphthalene-2(3H)-one is unique due to its specific combination of a hexahydro structure, a ketone group at the 2-position, and a methyl group at the 3-position. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
30297-14-4 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
3-methyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one |
InChI |
InChI=1S/C11H16O/c1-8-6-9-4-2-3-5-10(9)7-11(8)12/h7-9H,2-6H2,1H3 |
InChI Key |
XOJADZURPUVMRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CCCCC2=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


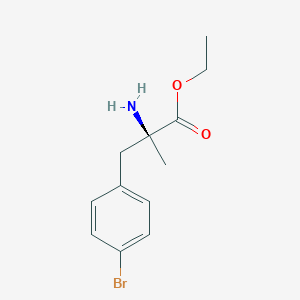
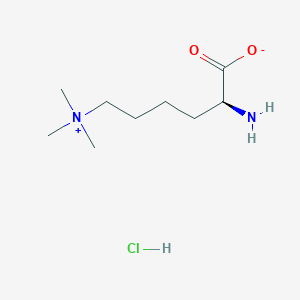
![3H,5H-2,6-Methano-1H-imidazo[1,5-c]imidazol-7a(7H)-amine(9CI)](/img/structure/B13819043.png)
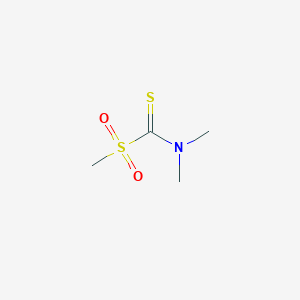
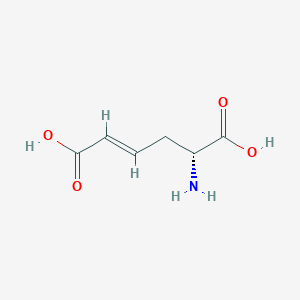
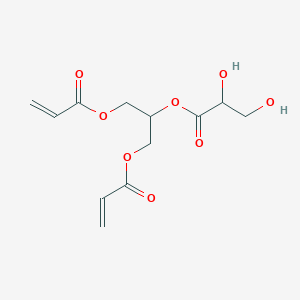

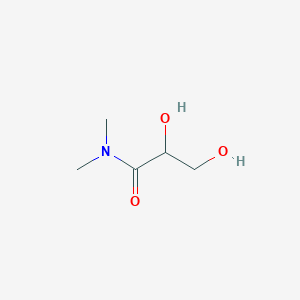

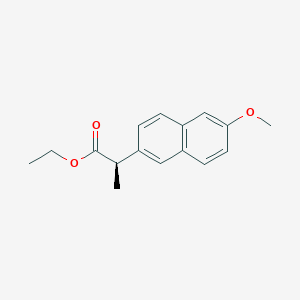
![Bicyclo[3.1.0]hexane, 6,6-dichloro-1-methyl-](/img/structure/B13819089.png)
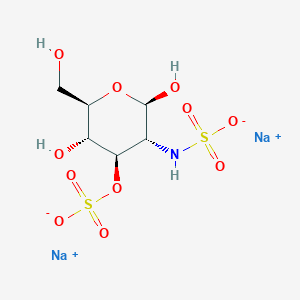
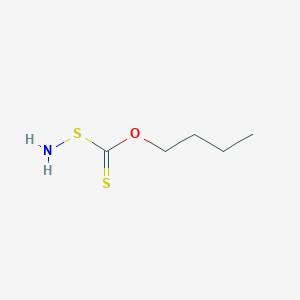
![[(1S,2R,9R,10R,11S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B13819114.png)
